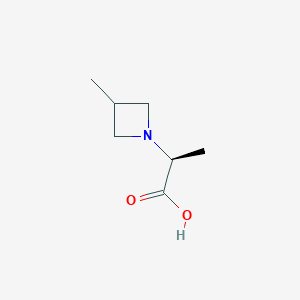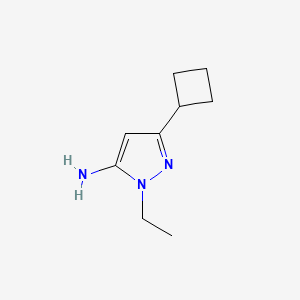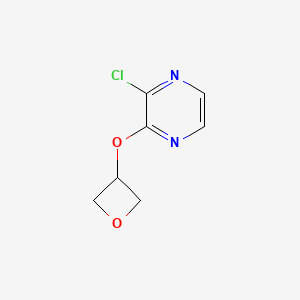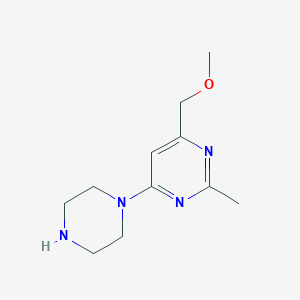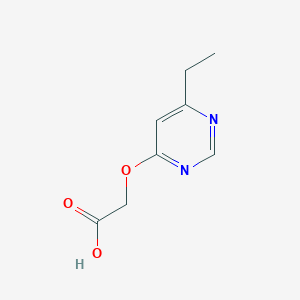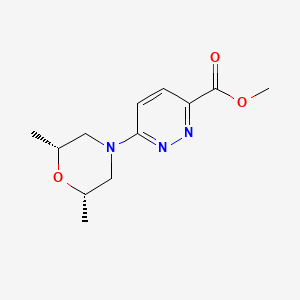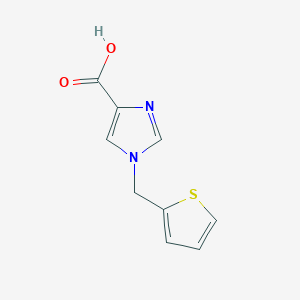
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
説明
1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescence and Magnetism in Metal-Organic Frameworks (MOFs)
A study explored the synthesis of a terthiophene-based imidazole luminophore and its application in creating a new Metal-Organic Framework (MOF) that exhibits both luminescence and magnetic behaviors. This MOF was synthesized under solvothermal conditions, utilizing manganese and showcasing a unique structural configuration that supports ligand-based emission and metal-based magnetism (Wang et al., 2021).
Synthesis of Heterocyclic Compounds
Research highlighted the synthesis of novel thiophene-containing compounds, which are recognized for their versatile biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. The synthesis involves thiophene and benzimidazole or 1,2,4-triazole moieties, demonstrating the potential of thiophene derivatives in creating bioactive compounds (Mabkhot et al., 2017).
Hydrogen-Bonded Luminescent Assemblies
Another study reports on the synthesis of stilbenecarboxylic and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, forming non-covalent complexes with an imidazoline base. These complexes demonstrate significant blue or blue–green photoluminescence in solution, indicating their potential application in luminescent materials (Osterod et al., 2001).
Construction of Coordination Polymers
Research into the construction of coordination polymers utilizing imidazole-based multi-carboxylate ligands has led to the synthesis of structures with diverse architectures. These polymers demonstrate the versatility of imidazole compounds in forming complex structures with potential applications in catalysis, molecular recognition, and more (Guo et al., 2013).
Anticancer Activity Evaluation
A study focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity. This research exemplifies the application of imidazole derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer properties (Kumar et al., 2013).
作用機序
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolism of other compounds, potentially leading to drug-drug interactions or alterations in metabolic pathways. Additionally, this compound has been reported to exhibit antimicrobial activity, indicating its potential to interact with bacterial enzymes and proteins .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound has shown potential anti-inflammatory and anticancer activities . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in altered metabolism of other compounds and potential drug-drug interactions. Additionally, this compound has been reported to inhibit the activity of certain kinases, leading to changes in cell signaling pathways and gene expression . These molecular interactions contribute to the compound’s observed biological activities, such as its anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound has been associated with sustained inhibition of cytochrome P450 enzymes and kinases, leading to prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and alterations in metabolic pathways . Threshold effects have been observed, where the compound’s biological activities are significantly influenced by the dosage administered. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many endogenous and exogenous compounds, including drugs. The interaction of this compound with cytochrome P450 enzymes can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic pathways, further affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound has been shown to interact with specific transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation within tissues. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity. Additionally, the distribution of this compound within different tissues can impact its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to these compartments. The localization within the endoplasmic reticulum is particularly significant, as it is the site of cytochrome P450 enzyme activity, which is a primary target of this compound . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNFNMPTAAHNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
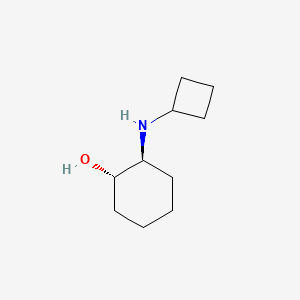


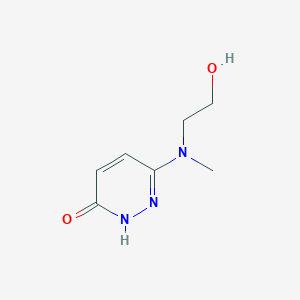
amine](/img/structure/B1474204.png)
